(2Z,3Z)-1,4-dibromobutane-2,3-dione dioxime
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Overview
Description
(2Z,3Z)-1,4-Dibromobutane-2,3-dione dioxime is a chemical compound characterized by the presence of two bromine atoms and two oxime groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,3Z)-1,4-dibromobutane-2,3-dione dioxime typically involves the reaction of 1,4-dibromobutane-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the dioxime product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2Z,3Z)-1,4-Dibromobutane-2,3-dione dioxime can undergo various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z,3Z)-1,4-Dibromobutane-2,3-dione dioxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,3Z)-1,4-dibromobutane-2,3-dione dioxime involves its interaction with various molecular targets and pathways. The oxime groups can form coordination complexes with metal ions, which can influence the compound’s reactivity and biological activity. Additionally, the bromine atoms can participate in halogen bonding interactions, affecting the compound’s binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
(2Z,3Z)-1,4-Dihydroquinoxaline-2,3-dione dioxime: Similar in structure but with a quinoxaline ring instead of a butane backbone.
(2Z,3Z)-Quinoxaline-2,3-dione dioxime: Contains a quinoxaline ring and oxime groups, similar to the target compound.
(2Z,3Z)-1,4,7,8,15,16-Hexahydro-9,14-(ethanothioethanothioethano)quinoxalino[6,7-e][4,7,1,10]benzodioxadiazacyclododecine-2,3,19,26-tetrone2,3-dioxime: A complex macrocyclic compound with multiple oxime groups.
Uniqueness: (2Z,3Z)-1,4-Dibromobutane-2,3-dione dioxime is unique due to its specific arrangement of bromine atoms and oxime groups on a butane backbone
Properties
IUPAC Name |
(NZ)-N-[(3Z)-1,4-dibromo-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2N2O2/c5-1-3(7-9)4(2-6)8-10/h9-10H,1-2H2/b7-3+,8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWGPSYCDDKUST-FCXRPNKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)C(=NO)CBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(Br)/C(=N\O)/C(=N/O)/CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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